molecular formula C13H15NO2 B2733036 2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid CAS No. 1260741-03-4

2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid

Cat. No.: B2733036
CAS No.: 1260741-03-4
M. Wt: 217.268
InChI Key: FGPYQECEIYESLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid is a heterocyclic compound with significant importance in various fields, including pharmaceuticals, materials science, and industrial chemistry This compound is known for its unique structural features, which include a quinoline core substituted with methyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid typically involves the condensation of aniline with acetone, followed by cyclization and functional group modifications. One common method includes the use of metal-modified catalysts such as zinc, tin, or copper-exchanged tungstophosphoric acid supported on γ-Al₂O₃. This method employs microwave-assisted hydrothermal conditions to enhance the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. The classical Skraup synthesis, which involves the reaction of nitroethane, aniline, and glycerol in the presence of concentrated sulfuric acid, is one such method. this process requires careful control of reaction conditions due to the exothermic nature and potential hazards associated with high temperatures and strong acids .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the carboxylic acid group but shares the quinoline core.

    6-Methylquinoline: Similar structure but with different substitution patterns.

    Quinoline-6-carboxylic acid: Contains the carboxylic acid group but lacks the methyl substitutions.

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl groups and a carboxylic acid functional group allows for diverse chemical modifications and applications, setting it apart from other quinoline derivatives .

Properties

IUPAC Name

2,2,4-trimethyl-1H-quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8-7-13(2,3)14-11-5-4-9(12(15)16)6-10(8)11/h4-7,14H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPYQECEIYESLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)C(=O)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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